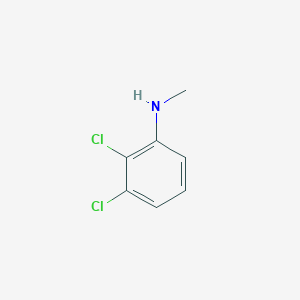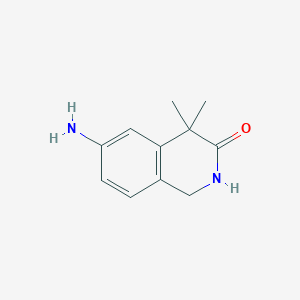![molecular formula C16H13N3O4 B2822917 phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate CAS No. 2034589-34-7](/img/structure/B2822917.png)
phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Subsequent reaction with phenyl isocyanate to introduce the carbamate moiety.
Key reagents: Phenyl isocyanate, suitable base (e.g., triethylamine).
Industrial production methods: Industrial production methods for phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate would involve scalable synthetic procedures using similar routes but optimized for high yield and purity. Continuous flow chemistry and automation can be employed to enhance efficiency and reproducibility.
准备方法
Synthetic routes and reaction conditions: Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate can be synthesized through a multi-step process involving the initial formation of the pyrrolo[3,4-b]pyridine core followed by functionalization to introduce the carbamate group. Typical synthetic routes include:
Formation of the pyrrolo[3,4-b]pyridine core:
Cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Key reagents: Phosphoryl chloride (POCl3) or polyphosphoric acid for cyclization steps.
化学反应分析
Types of reactions: This compound can undergo various types of reactions including:
Oxidation reactions: Conversion to higher oxidation states using reagents like hydrogen peroxide or oxygen.
Reduction reactions: Reduction to lower oxidation states with agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common reagents and conditions:
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2), and catalytic amounts of transition metal complexes.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydride).
Major products formed:
Oxidation: Higher oxidation states of the core structure.
Reduction: Derivatives with reduced functional groups.
Substitution: Modified derivatives with substituted groups.
科学研究应用
Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Investigated for its potential as a biological probe or drug candidate due to its bioactivity.
Medicine: Explored for therapeutic properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Employed as an intermediate in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate involves interactions with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.
Pathways involved: Signal transduction pathways, metabolic pathways, or genetic regulatory pathways influenced by the compound.
相似化合物的比较
Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Derivatives of pyrrolo[3,4-b]pyridine, phenyl carbamates, and other bioactive carbamate compounds.
Uniqueness: The presence of the pyrrolo[3,4-b]pyridine core combined with the phenyl carbamate functionality imparts distinct chemical properties and potential biological activities that set it apart from other compounds.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
phenyl N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14-12-7-4-8-17-13(12)15(21)19(14)10-9-18-16(22)23-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEURGVWFPFWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
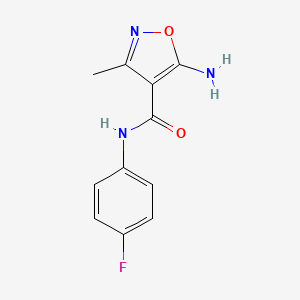
![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B2822836.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)
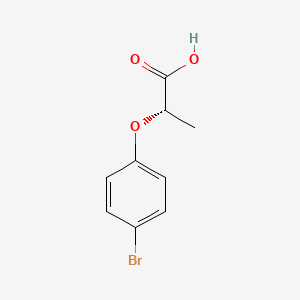

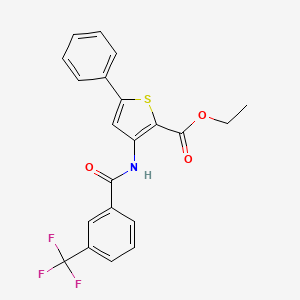


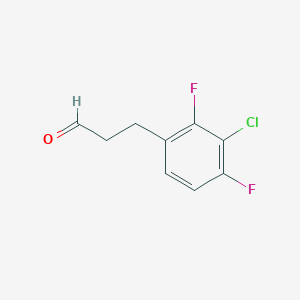
![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

